1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene
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Overview
Description
1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene is an organic compound with the molecular formula C9H10BrFO It is a derivative of benzene, featuring a bromoethyl group, a fluoro group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene typically involves the bromination of 2-fluoro-3-methoxyethylbenzene. The reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as cyanide, hydroxide, or amines, leading to the formation of corresponding substituted products.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction Reactions: Reduction of the bromo group can yield the corresponding ethyl derivative.
Common Reagents and Conditions:
Substitution: Sodium cyanide (NaCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
- Substituted derivatives such as 1-(1-cyanoethyl)-2-fluoro-3-methoxybenzene.
- Oxidized products like 1-(2-fluoro-3-methoxyphenyl)ethanone.
- Reduced products like 1-ethyl-2-fluoro-3-methoxybenzene .
Scientific Research Applications
1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Materials Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate various substitution, oxidation, and reduction reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
1-(1-Bromoethyl)-2-fluorobenzene: Lacks the methoxy group, leading to different reactivity and applications.
1-(1-Bromoethyl)-3-methoxybenzene:
1-(1-Bromoethyl)-2-methoxybenzene: Similar structure but without the fluoro group, leading to variations in reactivity.
Uniqueness: 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene is unique due to the presence of both fluoro and methoxy groups, which impart distinct electronic and steric effects. These effects influence its reactivity and make it a valuable compound in various chemical transformations and applications .
Properties
Molecular Formula |
C9H10BrFO |
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Molecular Weight |
233.08 g/mol |
IUPAC Name |
1-(1-bromoethyl)-2-fluoro-3-methoxybenzene |
InChI |
InChI=1S/C9H10BrFO/c1-6(10)7-4-3-5-8(12-2)9(7)11/h3-6H,1-2H3 |
InChI Key |
AJPZZNBRNPSZNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)OC)F)Br |
Origin of Product |
United States |
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